molecular formula C17H19FN2O4 B11468499 ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B11468499
M. Wt: 334.34 g/mol
InChI Key: HUFGRJPXPTUJFX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves multiple steps. One common method includes the condensation of ethyl acetoacetate with 4-fluorobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds .

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, inhibiting or activating specific biological processes. For instance, it could inhibit viral replication by targeting viral enzymes or reduce inflammation by modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-fluorophenyl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate stands out due to its unique indazole core, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and fluorophenyl groups further enhances its versatility in scientific research .

Properties

Molecular Formula

C17H19FN2O4

Molecular Weight

334.34 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C17H19FN2O4/c1-3-24-16(22)14-12(9-4-6-10(18)7-5-9)13-11(8-17(14,2)23)19-20-15(13)21/h4-7,12,14,23H,3,8H2,1-2H3,(H2,19,20,21)

InChI Key

HUFGRJPXPTUJFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2=C(CC1(C)O)NNC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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